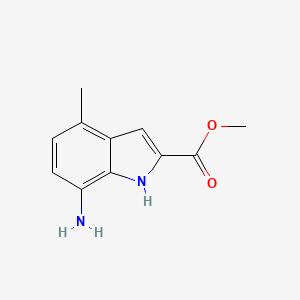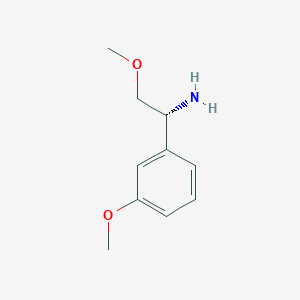
(R)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine is a chiral amine compound with significant importance in various fields, including pharmaceuticals and organic synthesis. This compound is known for its enantiomeric purity and is often used as an intermediate in the synthesis of various active pharmaceutical ingredients.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine can be achieved through transaminase-mediated chiral selective synthesis. This involves the transamination of 1-(3-methylphenyl)ethan-1-one using transaminases like ATA-025. The reaction conditions typically include the use of dimethylsulfoxide as a co-solvent, enzyme loading, substrate loading, temperature, and pH optimization. For instance, optimal conditions might be 10% enzyme loading, 50 g/L substrate loading, 45°C, and pH 8.0 .
Industrial Production Methods
Industrial production of ®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine often involves similar enzymatic processes but on a larger scale. The process parameters are optimized to achieve maximum conversion and yield. The use of biocatalysts in such processes ensures high enantiomeric purity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include ketones, secondary amines, and substituted derivatives, which can be further utilized in various synthetic applications .
Applications De Recherche Scientifique
®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a chiral building block.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing various biochemical pathways. For example, it may act as an agonist or antagonist in neurotransmitter pathways, affecting neurological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine: The enantiomer of the compound, with different biological activity.
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional properties.
Uniqueness
®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine is unique due to its high enantiomeric purity and specific chiral properties, making it valuable in enantioselective synthesis and pharmaceutical applications. Its ability to selectively interact with molecular targets sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
(1R)-2-methoxy-1-(3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO2/c1-12-7-10(11)8-4-3-5-9(6-8)13-2/h3-6,10H,7,11H2,1-2H3/t10-/m0/s1 |
Clé InChI |
HNSSQJYZMYXKDY-JTQLQIEISA-N |
SMILES isomérique |
COC[C@@H](C1=CC(=CC=C1)OC)N |
SMILES canonique |
COCC(C1=CC(=CC=C1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13657730.png)
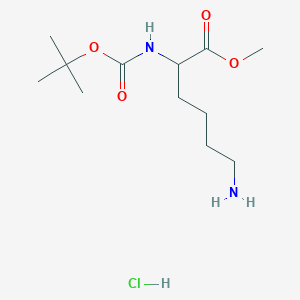

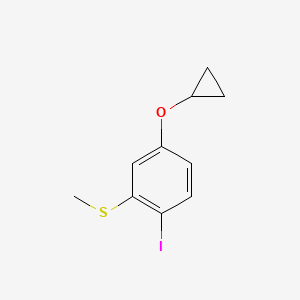


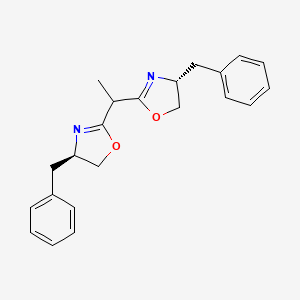



![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
